1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride
Overview
Description
1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group attached to a butan-2-amine backbone. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-difluorophenol and 3-methylbutan-2-one.
Reaction Steps:
Esterification: The phenol is first converted to its corresponding ester using an acid chloride or an anhydride.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with an amine to form the amine derivative.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some manufacturers may use continuous flow synthesis to increase efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially in the synthesis process.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) and amines are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group enhances the compound's binding affinity to certain receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3,5-Difluorophenoxy)propan-1-ol: A closely related compound with similar structural features.
1-(3,5-Difluorophenoxy)propan-2-amine: Another analog with slight variations in the amine group.
Uniqueness:
Binding Affinity: The presence of the difluorophenoxy group in 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride enhances its binding affinity compared to similar compounds.
Biological Activity: The specific arrangement of functional groups in this compound results in unique biological activities that are not observed in its analogs.
Properties
IUPAC Name |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-7(2)11(14)6-15-10-4-8(12)3-9(13)5-10;/h3-5,7,11H,6,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSUEBHZVBBDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=CC(=CC(=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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